Methyl 2-bromo-5-cyano-4-formylbenzoate
Overview
Description
Methyl 2-bromo-5-cyano-4-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a formyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 2-cyano-4-formylbenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-cyano-4-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Reduction reactions produce primary amines and alcohols.
- Oxidation reactions result in carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-5-cyano-4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-4-formylbenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the cyano and formyl groups can engage in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-bromo-5-methoxybenzoate
Comparison: Methyl 2-bromo-5-cyano-4-formylbenzoate is unique due to the presence of both cyano and formyl groups, which impart distinct reactivity compared to its analogs. For instance, Methyl 2-bromo-5-chlorobenzoate lacks the cyano and formyl groups, resulting in different chemical behavior and applications .
Biological Activity
Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS Number: 1804381-26-7) is an organic compound characterized by its unique structural features, including a bromine atom, a cyano group, and a formyl group. The molecular formula is . This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for halogen bonding , while the cyano and formyl groups can participate in hydrogen bonding and nucleophilic addition reactions . These interactions enhance the compound's reactivity and its potential to form complexes with biomolecules, which may lead to therapeutic effects.
Cytotoxicity and Anticancer Potential
Preliminary research indicates that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines. The compound's ability to undergo reduction reactions could facilitate the development of new anticancer agents by transforming it into more biologically active derivatives.
Case Studies
- Antimicrobial Activity Study : A study on related compounds demonstrated that those with higher hydrogen bonding interactions exhibited stronger antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could similarly affect these bacteria due to its functional groups .
- Cytotoxicity Assessment : Research on structurally similar compounds has shown promising results in inhibiting the proliferation of cancer cells. For instance, certain derivatives were tested against human pancreatic cancer cells, revealing significant cytotoxic effects . While direct studies on this compound are needed, these findings highlight its potential as a lead compound for further drug development.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2-bromo-5-chlorobenzoate | Bromine atom | Moderate antibacterial activity |
Methyl 2-bromo-5-nitrobenzoate | Nitro group | Anticancer potential |
Methyl 2-bromo-5-methoxybenzoate | Methoxy group | Antioxidant properties |
The presence of both cyano and formyl groups in this compound distinguishes it from these analogs, potentially enhancing its reactivity and biological effects .
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-4-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-6(4-12)7(5-13)3-9(8)11/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEIPUNJOKVKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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